molecular formula C12H18O4S B8643850 4-(benzyloxy)butyl Methanesulfonate

4-(benzyloxy)butyl Methanesulfonate

Cat. No. B8643850
M. Wt: 258.34 g/mol
InChI Key: ZWZKMGFTSNMZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)butyl Methanesulfonate is a useful research compound. Its molecular formula is C12H18O4S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
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properties

Product Name

4-(benzyloxy)butyl Methanesulfonate

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

4-phenylmethoxybutyl methanesulfonate

InChI

InChI=1S/C12H18O4S/c1-17(13,14)16-10-6-5-9-15-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3

InChI Key

ZWZKMGFTSNMZQB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCCOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 1-benzyloxy-1-butanol (Aldrich, 0.22 g, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
Name
1-benzyloxy-1-butanol
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

MsCl (2.48 mL, 32.1 mmol) was added slowly to a solution of 4-benzyloxy-butan-1-ol (5.26 g, 29.2 mmol) and Et3N (6.1 mL, 43 mmol) in CH2Cl2 (100 mL) at 0° C. (bath temp). The reaction mixture was stirred at rt for 2 h and then quenched with H2O (100 mL). The aqueous layer was extracted with CH2Cl2, dried (MgSO4), and concentrated in vacuo to give the title compound as a colorless liquid: yield 7.5 g (99%).
Name
Quantity
2.48 mL
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methanesulfonyl chloride (1 mL, 13.3 mmol) was added to a cooled (0° C.) solution of 4-(benzyloxy)butan-1-ol (2 g, 11.1 mmol) and triethylamine (1.9 mL, 13.3 mmol) in DCM (20 mL) and it was stirred at 0° C. for 1 h. HCl (1M) was added to the reaction mixture and the aqueous layer was extracted with DCM (2×). The organics were combined, dried over sodium sulfate, and evaporated to dryness to afford 4-(benzyloxy)butyl methanesulfonate as a yellow oil. LCMS [M+1]+ 259.5.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Type
reactant
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